molecular formula C20H19N3O3 B2571274 N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110999-33-1

N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2571274
CAS No.: 1110999-33-1
M. Wt: 349.39
InChI Key: DDIRTWHZSDAECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity of Quinazolinone Analogs :
    • A study by Al-Suwaidan et al. (2016) explored a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant antitumor activity against various cancer cell lines. The compounds were found to be more potent compared to the control, 5-fluorouracil.

Analgesic and Anti-Inflammatory Activities

  • Design and Synthesis of Quinazolinyl Acetamides for Analgesic and Anti-Inflammatory Activities :
    • Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, finding that one specific compound exhibited potent analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Agents

  • Synthesis of New Quinazolines as Potential Antimicrobial Agents :
    • A study by Desai et al. (2007) focused on synthesizing new quinazolines that exhibited antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).

Molecular Docking and Biological Potentials

  • Molecular Docking and Biological Potentials of Quinazolinone Derivatives :
    • Mehta et al. (2019) synthesized a series of quinazolinone derivatives, evaluating their antimicrobial and anticancer activities. They also performed molecular docking studies to assess these compounds' interactions with biological targets (Mehta et al., 2019).

Vibrational Spectroscopy and Molecular Docking Studies

  • DFT and Experimental Investigation of Vibrational Spectroscopy and Molecular Docking Studies :
    • A comprehensive structural and vibrational study by El-Azab et al. (2016) on a quinazolinone derivative revealed interesting insights into its molecular properties and potential inhibitory activity against the BRCA2 complex (El-Azab et al., 2016).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-18-22-17-10-5-4-9-16(17)20(23-18)26-12-19(25)21-15-8-6-7-14(11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIRTWHZSDAECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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